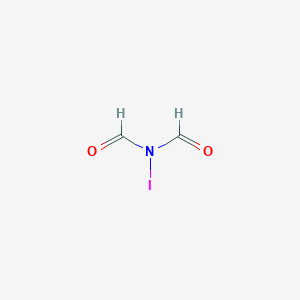

N-Formyl-N-iodoformamide

Description

Structure

3D Structure

Properties

CAS No. |

62837-47-2 |

|---|---|

Molecular Formula |

C2H2INO2 |

Molecular Weight |

198.95 g/mol |

IUPAC Name |

N-formyl-N-iodoformamide |

InChI |

InChI=1S/C2H2INO2/c3-4(1-5)2-6/h1-2H |

InChI Key |

HNQHAGVTVPPFRN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)N(C=O)I |

Origin of Product |

United States |

Theoretical and Computational Investigations of N Formyl N Iodoformamide

Quantum Chemical Characterization of Molecular Architecture

A thorough understanding of a molecule's structure and stability begins with quantum chemical calculations to define its geometry and energetic profile.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, providing key information about bond lengths, bond angles, and dihedral angles. This process would be the first step in characterizing N-Formyl-N-iodoformamide. Subsequent calculations could then map the potential energy surface, revealing the energetic landscapes for different molecular conformations and identifying transition states between them. However, no published studies present the optimized geometrical parameters or the energetic landscape for this compound.

Conformational Analysis and Tautomeric Considerations

Most molecules can exist in various spatial arrangements known as conformers. A conformational analysis of this compound would involve identifying all stable conformers and determining their relative energies to understand their population distribution at a given temperature. Furthermore, the possibility of tautomerism, where the molecule can exist in different isomeric forms that readily interconvert, would need to be considered. For this compound, this could involve, for example, keto-enol or amide-imidol tautomerism. At present, there is no available research detailing the stable conformers or potential tautomers of this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. A variety of computational methods are used to analyze the distribution and energy of electrons within a molecule.

Frontier Molecular Orbital (FMO) Theory and Energetics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in the current body of scientific literature.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of charge within a molecule is crucial for predicting its interactions with other molecules. Computational methods can calculate the partial charges on each atom. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such an analysis for this compound would be invaluable for predicting its reactive sites, but no such studies have been published.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It can identify and quantify donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. NBO analysis would offer deep insights into the intramolecular bonding and potential intermolecular interactions of this compound. However, no NBO analysis for this specific compound has been reported.

Computational Prediction of Spectroscopic Signatures

Theoretical studies employing quantum chemical calculations are invaluable for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the simulation of various spectra, providing insights into the molecule's electronic and structural characteristics before it is even synthesized.

Simulated Vibrational Spectra (Infrared, Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. Computational methods, such as Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. arxiv.org These simulations are often performed on an optimized molecular geometry. mdpi.com For a molecule like this compound, the simulated spectra would be characterized by specific vibrational modes associated with its distinct functional groups.

The accuracy of simulated spectra can be high, with machine learning-accelerated ab initio molecular dynamics (AIMD) methods reproducing peak positions with maximum deviations as low as a few wavenumbers (cm⁻¹). arxiv.org The spectra of such compounds can generally be divided into distinct frequency ranges that correspond to specific atomic vibrations, such as C-H stretching, C=O stretching, and deformations of the molecular backbone. nih.gov

Key predicted vibrational frequencies for this compound are detailed in the table below. These calculations typically account for the fundamental vibrational modes.

Table 1: Predicted Vibrational Frequencies for this compound Simulated using DFT (B3LYP/6-311G) level of theory.*

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| C-H Stretch | Formyl (CHO) | ~2850-2950 | Medium |

| C=O Stretch | Amide (N-C=O) | ~1700-1750 | Strong |

| N-C Stretch | Amide (N-C=O) | ~1250-1350 | Medium |

| C-I Stretch | Iodoformamide | ~500-600 | Medium-Weak |

| N-I Stretch | N-Iodo | ~400-500 | Weak |

Predicted Nuclear Magnetic Resonance (NMR) Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. Computational chemistry can predict NMR parameters, such as chemical shifts (δ) and coupling constants, which are crucial for interpreting experimental spectra. researchgate.net These predictions rely on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

For this compound, ¹H and ¹³C NMR spectra are of primary interest. The formyl proton is expected to appear at a characteristic downfield position due to the deshielding effect of the adjacent carbonyl group. The carbon atoms would also exhibit distinct chemical shifts based on their local electronic environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations based on GIAO method at the B3LYP/6-311G level.*

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Formyl Proton (-CHO) | 8.0 - 8.5 |

| ¹³C | Carbonyl Carbon (-C=O) | 160 - 165 |

Electronic Absorption (UV-Vis) Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites an electron from a lower-energy molecular orbital, like the Highest Occupied Molecular Orbital (HOMO), to a higher-energy one, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

In this compound, the presence of the carbonyl group (C=O) and lone pairs on the nitrogen and iodine atoms allows for specific electronic transitions. The most likely transitions to be observed in the standard UV-Vis range (200-800 nm) are the n → π* and π → π* transitions. libretexts.orguzh.ch The n → π* transition involves the excitation of a non-bonding electron from the oxygen or nitrogen to the antibonding π* orbital of the carbonyl group. The π → π* transition involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. libretexts.org The presence of extensive conjugation in a molecule typically shifts the absorption maximum to longer wavelengths (a bathochromic shift). utoronto.ca

Time-dependent DFT (TD-DFT) is a common computational method used to predict the excitation energies and corresponding absorption wavelengths (λmax).

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Predicted λmax (nm) |

|---|---|---|

| n → π* | n(O, N) → π*(C=O) | ~270 - 300 |

Mechanistic Investigations through Computational Reaction Dynamics

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient species that are difficult to observe experimentally.

Transition State Identification and Reaction Pathway Elucidation

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Computational methods can locate the geometry and energy of transition states, providing critical information about the reaction's activation energy.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. nih.gov Such studies are crucial for elucidating the elementary steps of complex reactions, including those involving organometallic catalysts or the formation of new carbon-iodine bonds. nih.gov

For a reaction involving this compound, such as its formation or decomposition, computational chemists would first propose a plausible mechanism. Then, they would use quantum chemical software to search for the transition state structure associated with each proposed step. The calculated energies would then allow for the determination of the most favorable reaction pathway.

Theoretical Examination of N-Formylation and N-Iodination Mechanisms

The synthesis of this compound would involve N-formylation and N-iodination steps. Computational studies have provided significant insights into the mechanisms of these fundamental reactions.

N-Formylation Mechanisms: Theoretical studies have explored various N-formylation pathways. One common method involves the reaction of amines with carbon dioxide and a reducing agent like hydrosilane. acs.orgepfl.ch DFT calculations have revealed that this transformation can proceed through multiple competing pathways, including those involving formoxysilane or silylcarbamate intermediates, depending on the reaction conditions and substrates. acs.orgepfl.ch Other studied mechanisms include the electrochemical N-formylation of amines, which can proceed through the direct oxidation of a hemiaminal intermediate or via an isocyanide intermediate. nih.gov The use of methanol (B129727) as a formyl group source, catalyzed by metal nanoparticles, has also been investigated, with a plausible pathway involving the oxidation of methanol to formaldehyde (B43269), formation of a hemiaminal with the amine, and subsequent oxidation to the N-formamide product. mdpi.com

N-Iodination Mechanisms: Computational methods have also been used to study the mechanisms of N-iodination and C-H iodination. DFT studies on Ni(II)-catalyzed C-H iodination with molecular iodine (I₂) have shown that the reaction can proceed through an electrophilic cleavage pathway. nih.gov The calculations revealed the importance of the catalyst's electronic state and the role of a base in facilitating the C-H activation step. nih.gov In radical-based iodination reactions, a key mechanistic step can be the formation of a covalent N-I bond, which then undergoes homolysis (breaking) induced by heat or light to generate a nitrogen-centered radical. nih.gov This radical can then participate in subsequent reaction steps. nih.gov Quantum-chemical calculations have also been applied to understand the thermodynamics and mechanisms of electrophilic iodination of aromatic compounds using various iodinating agents. researchgate.net

Solvent Effects Modeling in Silico

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the current body of research. At present, there are no specific theoretical or computational studies detailing the solvent effects on the molecular properties of this compound. While computational methods for modeling solvent effects, such as the Polarizable Continuum Model (PCM) and its variants, are well-established and widely used for a variety of chemical compounds, their application to this compound has not been documented in available scholarly articles.

Therefore, it is not possible to provide detailed research findings or data tables concerning the in silico modeling of solvent effects on this particular compound. The scientific community has yet to publish investigations into how different solvent environments might influence the structural, electronic, or spectroscopic properties of this compound.

Synthetic Methodologies for N Formyl N Iodoformamide and Analogous Structures

Strategies for the Construction of N-Formyl Amide Scaffolds

The N-formyl group is a crucial functional moiety in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis. nih.gov Consequently, a variety of methods for the N-formylation of amines and other nitrogenous substrates have been developed.

Direct Formylation of Nitrogenous Substrates

Direct formylation of amines and amides remains one of the most straightforward approaches to constructing N-formyl amide scaffolds. This typically involves the reaction of a nitrogen-containing substrate with a suitable formylating agent.

Formic acid is a commonly employed and economical C1 source for N-formylation. The reaction can be carried out under solvent-free conditions, often with heating, to drive the condensation reaction. nih.gov Various catalytic systems have been developed to enhance the efficiency of this transformation, including the use of Lewis acids or solid-supported catalysts. For instance, iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions. researchgate.net The reaction proceeds efficiently at elevated temperatures, affording the desired N-formylated products in high yields.

Another widely used formylating agent is acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This reagent is highly reactive and can formylate amines under mild conditions. However, its moisture sensitivity can be a drawback. nih.gov Other activated formic acid derivatives, such as those formed with dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), have also been utilized. nih.gov

Mechanochemical approaches, which involve milling the reactants together in the absence of a bulk solvent, have also been successfully applied to the N-formylation of amines with formic acid, offering a green and efficient alternative to traditional solution-phase methods. nih.gov

Table 1: Comparison of Direct Formylation Methods

| Formylating Agent | Catalyst/Conditions | Substrate Scope | Advantages | Disadvantages |

|---|---|---|---|---|

| Formic Acid | Heat, solvent-free | Broad (primary/secondary amines) | Economical, readily available | Requires heating, may need catalyst |

| Formic Acid/Iodine | 70°C, solvent-free | Broad (aromatic/aliphatic amines) | Catalytic, high yields | Requires heating |

| Acetic Formic Anhydride | In situ generation | Broad | High reactivity, mild conditions | Moisture sensitive |

| Formic Acid/DCC or EDCI | Room temperature | Amines | Mild conditions | Stoichiometric use of coupling agents |

| Formic Acid | Mechanochemical milling | Aromatic and aliphatic amines | Solvent-free, efficient | Requires specialized equipment |

Oxidative Decarboxylation Approaches to N-Formyl Derivatives

Oxidative decarboxylation provides an alternative pathway to formyl groups, often starting from α-amino acids or their derivatives. While the direct conversion of α-amino acids to N-formyl amides via oxidative decarboxylation is not a widely established standalone method, related transformations involving C-C bond cleavage are known. For instance, the oxidative cleavage of specific substrates can lead to the formation of a formamide (B127407) moiety.

A notable example involves the peroxide-mediated N-formylation of amino acid esters through a radical decarboxylative coupling with glyoxylic acids. In this process, the amino acid derivative is coupled with glyoxylic acid, and subsequent oxidative decarboxylation of the glyoxylic acid moiety effectively transfers a formyl group to the nitrogen atom of the amino acid ester. researchgate.net This method is advantageous as it often proceeds under metal-free conditions and generates water and carbon dioxide as byproducts. researchgate.net

Furthermore, oxidative C-C bond cleavage of larger molecules can also serve as a source of N-formyl groups. For example, the use of carbohydrates as a C1 synthon for the N-formylation of amines under oxidative, metal-free conditions has been reported. thieme-connect.com In this approach, a C-C bond within the carbohydrate is cleaved, and a resulting one-carbon unit is transferred to an amine to form the corresponding formamide. Photooxidative C-C double bond cleavage of β-enaminocarbonyl compounds has also been explored as a route to N-formylamines. rsc.org

While direct oxidative decarboxylation of a simple carboxylic acid to a formyl group attached to the same molecule is less common, these related oxidative C-C and C-N bond cleavage strategies demonstrate the feasibility of generating the N-formyl functionality from larger precursors through oxidative processes. thieme-connect.comrsc.orgbohrium.com

Carbon Dioxide as a C1 Source for Formamide Synthesis

The utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 source for the synthesis of formamides is a highly attractive and sustainable approach. These methods typically involve the reductive functionalization of CO2 in the presence of an amine. A reducing agent, such as a hydrosilane or a borane, is required to reduce the carbon dioxide.

The reaction generally proceeds through the formation of a silyl (B83357) or boryl formate (B1220265) intermediate, which then reacts with the amine to furnish the N-formyl derivative. A variety of catalytic systems have been developed to facilitate this transformation, including those based on transition metals or organocatalysts.

For example, the N-formylation of amines with CO2 and a hydrosilane can be catalyzed by various metal complexes. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the process. In some cases, the reaction can be performed under relatively mild conditions.

The development of catalyst-free systems for the N-formylation of amines with CO2 has also been an area of active research. These systems often rely on the inherent reactivity of the chosen reducing agent and the amine substrate with CO2.

Introduction of Iodine Functionality to Nitrogenous Frameworks

The introduction of iodine onto a nitrogen atom, particularly within an amide framework, yields N-iodoamides. These compounds can serve as valuable reagents in organic synthesis.

N-Iodination Protocols in Amide Chemistry

The direct N-iodination of amides can be achieved using various iodinating agents. A general method for the preparation of N-iodoamides involves the reaction of a primary or secondary amide with molecular iodine in the presence of a hypervalent iodine reagent, such as a [bis(acyloxy)iodo]arene. google.com This reaction typically proceeds in an aprotic solvent and yields the desired N-iodoamide along with an iodoarene as a coproduct. google.com

The stability of the resulting N-iodoamide is a crucial factor. While some N-iodoamides are stable and can be isolated, others are more reactive and may need to be used in situ. The electronic and steric properties of the amide precursor influence the stability and reactivity of the corresponding N-iodoamide. For instance, N-iodoformamide has been described as an ineffective aromatic iodinating agent, suggesting a certain degree of stability.

Other common iodinating agents, such as N-iodosuccinimide (NIS), can also be used for the iodination of various substrates, although their efficacy for the direct N-iodination of simple formamides needs to be considered in the context of competing reaction pathways. acs.org The choice of the iodinating system often depends on the specific amide substrate and the desired reactivity of the resulting N-iodoamide.

Table 2: Common Reagents for N-Iodination of Amides

| Iodinating System | Amide Substrate | Conditions | Key Features |

|---|---|---|---|

| I2 / [Bis(acyloxy)iodo]arene | Primary/Secondary Amides | Aprotic solvent | General method, forms iodoarene coproduct |

| N-Iodosuccinimide (NIS) | Various amides | Often with an activator | Commercially available, varying efficacy |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Various amides | Typically with acid catalysis | High reactivity and selectivity |

Selective Halogenation in the Presence of Formyl Groups

Achieving selective N-iodination of a formamide in the presence of other potentially reactive sites, such as C-H bonds, requires careful consideration of the reaction conditions and the nature of the iodinating agent. The formyl group, being electron-withdrawing, can influence the nucleophilicity of the adjacent nitrogen atom, which in turn affects its reactivity towards electrophilic halogenating agents.

In general, the N-H bond of an amide is more acidic than a typical C-H bond, which can facilitate its deprotonation and subsequent reaction with an electrophilic iodine source. However, the presence of the formyl proton and the carbonyl group introduces additional complexity.

Strategies to enhance the selectivity of N-halogenation over C-halogenation in amide-containing molecules often involve the use of directing groups. rsc.org These directing groups can coordinate to a metal catalyst, bringing the halogenating agent into proximity with the desired N-H bond. While this is a common strategy for C-H functionalization, the principles can be adapted for selective N-H functionalization.

For a simple molecule like formamide, selective N-iodination would likely depend on the choice of a sterically hindered base to deprotonate the N-H bond without attacking the formyl carbonyl, followed by the introduction of a suitable electrophilic iodine source. The development of new halogenating reagents, such as those based on anomeric amides, offers the potential for highly selective halogenations under mild conditions, which could be applicable to the selective iodination of N-formyl compounds. researchgate.netnih.gov The reactivity of these newer reagents is driven by the release of strain energy in the pyramidalized nitrogen of the anomeric amide. researchgate.netnih.gov

Convergent and Divergent Synthetic Pathways

A plausible sequence could commence with the formylation of a suitable amine-containing precursor. Various methods for N-formylation have been developed, including the use of formic acid or its derivatives. For instance, the reaction of an amine with formic acid, often in the presence of a coupling agent or under dehydrating conditions, is a common approach.

The subsequent and more critical step would be the N-iodination of the resulting formamide. This transformation is challenging due to the potential for side reactions and the lability of the N-I bond. Drawing parallels from the synthesis of other N-iodo compounds, such as N-iodo sulfoximines, reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of a suitable base could be employed. nih.gov The base is crucial for deprotonating the formamide, generating a more nucleophilic nitrogen that can attack the electrophilic iodine source.

Table 1: Potential Stepwise Synthesis of N-Formyl-N-iodoformamide

| Step | Reactants | Reagents/Conditions | Product |

| 1. Formylation | Ammonia (B1221849) or amine precursor | Formic acid, dehydrating agent | Formamide |

| 2. Iodination | Formamide | N-Iodosuccinimide (NIS), non-nucleophilic base | This compound |

This stepwise approach allows for the isolation and purification of the intermediate formamide, ensuring that the subsequent sensitive iodination step begins with high-purity material.

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy, combining multiple reaction steps in a single flask without the isolation of intermediates. This approach can significantly reduce reaction time, solvent usage, and waste generation.

A hypothetical one-pot synthesis of this compound could involve the simultaneous reaction of an ammonia source, a formylating agent, and an iodinating agent. The success of such a reaction would depend on the careful selection of mutually compatible reagents and reaction conditions to avoid undesired side reactions.

For example, a reaction could be envisioned where an amine, formaldehyde (B43269) (as a precursor to the formyl group), and an electrophilic iodine source are combined. The reaction might proceed through the in-situ formation of a formamide or a related intermediate, which is then immediately trapped by the iodinating agent. The principles of one-pot synthesis of N-iodo sulfoximines, where a sulfide (B99878) is converted to a sulfoximine (B86345) and then iodinated in the same pot, provide a conceptual framework for this approach. nih.gov

Table 2: Hypothetical One-Pot Synthesis of this compound Analogues

| Amine Source | Formyl Source | Iodine Source | Potential Product |

| Aniline | Triethyl orthoformate | Iodine, Oxidant | N-iodo-N-phenylformamide |

| Benzylamine | Dimethylformamide | N-Iodosuccinimide | N-benzyl-N-iodoformamide |

The development of a successful one-pot synthesis would require considerable optimization of reaction parameters such as solvent, temperature, stoichiometry, and the order of reagent addition.

Advanced Separation and Purification Techniques

The purification of this compound is anticipated to be challenging due to its potential instability. The presence of the N-I bond makes the compound susceptible to decomposition by light, heat, and protic solvents. Therefore, advanced and carefully controlled separation and purification techniques are essential.

Flash column chromatography is a primary tool for the purification of moderately stable organic compounds. For this compound, this technique would need to be adapted to minimize degradation. Key considerations would include:

Stationary Phase: A neutral stationary phase, such as deactivated silica (B1680970) gel or alumina, would be preferable to standard acidic silica gel, which could promote decomposition.

Mobile Phase: A non-polar, aprotic solvent system would likely be required. The polarity of the eluent would need to be carefully optimized to achieve good separation while minimizing the time the compound spends on the column.

Temperature: Performing the chromatography at reduced temperatures could enhance the stability of the compound.

High-performance liquid chromatography (HPLC) could also be employed for analytical separation or small-scale purification, again using aprotic mobile phases and potentially at lower temperatures.

Recrystallization is a powerful purification technique for crystalline solids. youtube.com If this compound is a solid, recrystallization could be an effective final purification step. The success of this method hinges on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

The choice of solvent is critical. Protic solvents like alcohols would likely be unsuitable due to the reactivity of the N-I bond. Aprotic solvents of varying polarities, such as alkanes, ethers, or chlorinated solvents, would be more appropriate candidates. The process would need to be carried out with protection from light and potentially under an inert atmosphere.

Crystallization studies would be valuable not only for purification but also for obtaining single crystals suitable for X-ray diffraction analysis, which would provide definitive structural confirmation of the molecule.

Table 3: Potential Purification Techniques for this compound

| Technique | Key Considerations | Potential Outcome |

| Flash Chromatography | Deactivated stationary phase, aprotic eluent, low temperature | Isolation from non-polar impurities and reaction byproducts |

| Recrystallization | Aprotic solvent, protection from light, inert atmosphere | High-purity crystalline material |

Spectroscopic Characterization and Structural Elucidation of N Formyl N Iodoformamide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, specific functional groups can be identified based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups. For N-Formyl-N-iodoformamide, the key functional groups are the two formyl (CHO) groups and the N-I bond.

The predicted FT-IR spectrum of this compound would exhibit characteristic absorption bands. The carbonyl (C=O) stretching vibrations of the two formyl groups are expected to be prominent features. Due to the presence of two formyl groups attached to the same nitrogen atom, symmetric and asymmetric stretching modes are anticipated. The electron-withdrawing nature of the iodine atom would likely influence the position of these carbonyl bands, potentially shifting them to higher wavenumbers compared to simple amides.

The C-H stretching vibration of the formyl group typically appears as a distinct peak. The C-N stretching vibration will also be present, and its position can provide insight into the bond order and electronic environment of the amide linkage. The N-I stretching vibration is expected to occur at a lower frequency, in the far-infrared region, due to the larger mass of the iodine atom.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2900-2800 | Medium | C-H stretch (formyl) |

| ~1750-1720 | Strong | C=O stretch (asymmetric) |

| ~1710-1680 | Strong | C=O stretch (symmetric) |

| ~1350-1300 | Medium | C-N stretch |

| ~800-750 | Medium | C-H bend (out-of-plane) |

| ~500-450 | Weak | N-I stretch |

Note: The data presented in this table is predicted and should be confirmed by experimental analysis.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric C=O stretching vibration is expected to be a strong and sharp band. The C-N and N-I stretching vibrations should also be Raman active. The N-I bond, being a relatively non-polar covalent bond, is anticipated to produce a more intense signal in the Raman spectrum compared to its weak absorption in the IR spectrum. This makes Raman spectroscopy a valuable tool for confirming the presence of the N-I bond.

Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2900-2800 | Medium | C-H stretch (formyl) |

| ~1710-1680 | Strong | C=O stretch (symmetric) |

| ~1350-1300 | Medium | C-N stretch |

| ~500-450 | Strong | N-I stretch |

Note: The data presented in this table is predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of a compound can be determined.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In this compound, the only protons are those of the two formyl groups. Due to the restricted rotation around the C-N amide bonds, these two protons may be chemically non-equivalent, leading to two distinct signals in the ¹H NMR spectrum. The chemical shift of these protons is expected to be in the downfield region, characteristic of formyl protons. The electron-withdrawing environment created by the two carbonyl groups and the iodine atom would contribute to this deshielding.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | CHO |

| ~8.5 | Singlet | 1H | CHO |

Note: The data presented in this table is predicted and should be confirmed by experimental analysis. The solvent used for prediction is CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, two distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two carbonyl carbons of the formyl groups. Similar to the protons, these carbons may be non-equivalent due to restricted C-N bond rotation. The chemical shifts of these carbons will be in the characteristic range for carbonyl carbons in amides, typically in the downfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O |

| ~165 | C=O |

Note: The data presented in this table is predicted and should be confirmed by experimental analysis. The solvent used for prediction is CDCl₃.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. Although ¹⁵N has a low natural abundance and sensitivity, it can provide unique structural insights. In this compound, a single signal is expected in the ¹⁵N NMR spectrum, corresponding to the central nitrogen atom. The chemical shift of this nitrogen will be influenced by the two attached formyl groups and the iodine atom. The presence of the electronegative iodine atom is expected to cause a significant downfield shift compared to simple amides.

Predicted ¹⁵N NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ -150 to -200 | N |

Note: The data presented in this table is predicted and referenced to liquid ammonia (B1221849). This data should be confirmed by experimental analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by resolving overlapping signals in a second dimension. wikipedia.orglibretexts.org For a molecule with the proposed structure of this compound (C₂H₂INO₂), several 2D NMR experiments would be indispensable for confirming its atomic connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In this compound, the two formyl protons are separated by three bonds (H-C-N-C-H). However, due to the nature of the amide bonds and potential rotational restriction, through-bond coupling might be weak or unobservable. Instead, COSY, or more specifically a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, would be more likely to show a through-space correlation if the two formyl groups are in close proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached. wikipedia.org This is a crucial experiment for assigning carbon resonances. For this compound, the HSQC spectrum would be expected to show two distinct correlation peaks, connecting each of the two formyl protons to its respective carbonyl carbon. This would confirm the chemical shifts of the two carbonyl carbons in the molecule.

| 2D NMR Experiment | Expected Key Correlations for this compound | Information Gained |

|---|---|---|

| COSY | Potential weak cross-peak between the two formyl protons. | Confirms through-bond or through-space proximity of the two H atoms. |

| HSQC | Correlation between each formyl proton and its directly bonded carbonyl carbon. | Assigns the chemical shifts of the two carbonyl carbons. |

| HMBC | Cross-peak between a formyl proton and the carbon of the other formyl group. | Confirms the C-N-C connectivity, proving the diformylamide structure. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uab.edu Tandem mass spectrometry (MS/MS) further fragments the molecular ion to yield structural information. libretexts.org

High-Resolution Mass Spectrometry would be used to determine the exact mass of the this compound molecular ion with high precision. This allows for the unambiguous determination of its elemental formula. For a molecular formula of C₂H₂INO₂, the theoretical exact mass can be calculated. An HRMS measurement confirming this mass would differentiate the compound from any other isomers or compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the generation of intact molecular ions in the gas phase. uab.edu In ESI-MS, the compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium, [M+Na]⁺.

Subsequent fragmentation of the molecular ion via collision-induced dissociation (CID) in a tandem mass spectrometer would provide structural clues. libretexts.org The weakest bond in the molecule is expected to be the N-I bond. Therefore, a primary and significant fragmentation pathway would likely involve the loss of an iodine atom or radical.

| Technique | Expected Observation | Information Gained |

|---|---|---|

| HRMS | Measurement of the exact mass of the molecular ion. | Confirms the elemental formula (C₂H₂INO₂). |

| ESI-MS | Detection of [M+H]⁺ or [M+Na]⁺ ions. | Determination of the molecular weight. |

| ESI-MS/MS | Fragment ion corresponding to the loss of iodine ([M-I]⁺). Other fragments from the loss of CO. | Structural confirmation through characteristic fragmentation patterns. libretexts.orgthieme-connect.de |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The amide functional group is the primary chromophore (light-absorbing part) in this compound. ucalgary.ca

The electronic structure of the amide groups includes sigma (σ) bonds, pi (π) bonds (in the C=O double bonds), and non-bonding (n) lone-pair electrons on the oxygen and nitrogen atoms. The most likely electronic transitions to be observed in the accessible UV range (200-400 nm) for this compound would be:

n → π* transitions: An electron from a non-bonding orbital (on an oxygen or nitrogen atom) is promoted to an anti-bonding π* orbital of a carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) and have lower intensity. ucalgary.ca For simple amides, these absorptions are often observed around 215-220 nm. ucalgary.caacs.org

π → π* transitions: An electron from a bonding π orbital of a carbonyl group is excited to an anti-bonding π* orbital. These transitions are higher in energy (occur at shorter wavelengths) and are much more intense than n → π* transitions.

The presence of two interacting formyl groups could potentially lead to a more complex spectrum than that of a simple amide. The solvent used can also influence the wavelength of these transitions; polar solvents, for example, often cause a blue-shift (to shorter wavelengths) of the n → π* transition. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous structural determination. excillum.com

The experiment involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. wikipedia.org Analysis of this pattern allows for the calculation of an electron density map, from which the positions of all atoms (except possibly hydrogen) can be precisely located.

For this compound, an X-ray crystal structure would provide:

Confirmation of Connectivity: It would unequivocally confirm that the two formyl groups and the iodine atom are all bonded to the central nitrogen atom.

Precise Geometric Parameters: It would yield accurate measurements of all bond lengths (e.g., N-I, N-C, C=O) and bond angles (e.g., C-N-C, I-N-C).

Reactivity and Reaction Mechanisms of N Formyl N Iodoformamide

Pathways Governing N-Iodine Bond Reactivity

The nitrogen-iodine bond is the most reactive site in the N-Formyl-N-iodoformamide molecule. Its reactivity is primarily governed by the polar character of the bond, which allows for both heterolytic and homolytic cleavage, leading to electrophilic, nucleophilic, and radical pathways. journals.co.za

The N-I bond in N-iodoamides is polarized, with the iodine atom carrying a partial positive charge, making it susceptible to nucleophilic attack. This electrophilic character of iodine is a key feature of its reactivity. journals.co.za For instance, N-iodoamides can act as iodinating agents for aromatic compounds, where the rate of reaction is enhanced by electron-withdrawing groups on the amide, which increase the polarity of the N-I bond. journals.co.za However, it has been noted that N-iodoformamide itself is an ineffective aromatic iodinating agent. journals.co.za

Conversely, the iodine atom can also exhibit nucleophilic characteristics. In certain contexts, the iodide ion, a potent nucleophile, can be generated. The nucleophilicity of halide ions is influenced by the solvent; in protic solvents, larger, less basic ions like iodide are better nucleophiles because they are less tightly solvated. libretexts.org

Table 1: Factors Influencing the Electrophilic/Nucleophilic Character of the Iodine Moiety

| Factor | Influence on Electrophilicity | Influence on Nucleophilicity |

| Electron-withdrawing groups on the amide | Increases the partial positive charge on iodine, enhancing electrophilicity. journals.co.za | Decreases electron density, diminishing nucleophilic character. |

| Solvent | Polar aprotic solvents can stabilize charged intermediates in electrophilic reactions. | Protic solvents can solvate the nucleophile, affecting its reactivity. libretexts.org |

| Nature of the reacting substrate | Electron-rich substrates favor reaction with the electrophilic iodine. | Electron-deficient substrates may be attacked by a nucleophilic iodine species. |

The relatively weak N-I bond can undergo homolytic cleavage, particularly under the influence of light or heat, to generate an N-centered amidyl radical and an iodine radical. acs.org This initiation step is central to a variety of radical chain reactions. The thermodynamic driving force for these processes is often the formation of a more stable C-I bond compared to the initial N-I bond. acs.org

Amidyl radicals are electrophilic in nature and can participate in intramolecular reactions, such as cyclization onto aromatic systems to form lactams. journals.co.zarsc.org The electronic state of the amidyl radical (Σ- or Π-electronic state) can influence the regioselectivity of these cyclization reactions. rsc.org The Hofmann-Löffler-Freytag reaction is a classic example of a radical process involving N-haloamides, where an amidyl radical abstracts a hydrogen atom, leading to the formation of a new C-N bond. libretexts.org

Table 2: Key Steps in Radical Reactions Involving the N-I Bond

| Step | Description | Example |

| Initiation | Homolytic cleavage of the N-I bond to form an amidyl radical and an iodine radical. acs.org | Photolysis of this compound. |

| Propagation | The amidyl radical abstracts a hydrogen atom from a substrate, generating a carbon-centered radical. This radical then reacts with another molecule of the N-iodoamide to form the product and regenerate the amidyl radical. libretexts.org | Intramolecular hydrogen abstraction followed by reaction with another N-iodoamide molecule. |

| Termination | Combination of two radicals to form a stable molecule. | Dimerization of two amidyl radicals. |

Chemical Transformations Involving the Formyl Group

The formyl group in this compound offers a secondary site for chemical reactivity, allowing for a range of transformations including reduction, oxidation, and nucleophilic addition.

The formyl group can be reduced to a methyl group. For instance, N-formyl derivatives of amines can be reduced using reagents like lithium aluminum hydride. acs.org This transformation is a common strategy in organic synthesis for the N-methylation of amines.

While the formyl group is already in a relatively high oxidation state, it can potentially be further oxidized. The oxidation of formyl radicals to carbon monoxide and a hydroperoxyl radical (HO₂) in the presence of molecular oxygen is a known process. researchgate.net In the context of N-formyl compounds, oxidative N-formylation of amines using methanol (B129727) as the formyl source and an oxidant has been reported, suggesting that the formyl group can be involved in redox processes. nih.gov

The carbonyl carbon of the formyl group is electrophilic and thus susceptible to nucleophilic attack. khanacademy.orgyoutube.com Strong nucleophiles, such as organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, can add to the carbonyl group. saskoer.calibretexts.orgchemtube3d.com This addition would lead to the formation of a tetrahedral intermediate, which upon protonation would yield a secondary alcohol. youtube.com The reactivity of the carbonyl group towards nucleophilic addition is a fundamental transformation in organic chemistry. libretexts.org

Table 3: Summary of Chemical Transformations of the Formyl Group

| Transformation | Reagents/Conditions | Product Type |

| Reduction | Lithium aluminum hydride (LiAlH₄) acs.org | N-methyl-N-iodoformamide |

| Oxidation | Oxidizing agents (e.g., O₂) researchgate.netnih.gov | Potential for conversion to a carbamate (B1207046) or decomposition. |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, organolithium) saskoer.calibretexts.orgchemtube3d.com | Secondary alcohol derivative |

Intramolecular Cyclization and Rearrangement Pathways

While specific intramolecular reactions of this compound are not documented, the reactivity of N-iodo amides in general suggests potential pathways. N-haloamides are known to undergo intramolecular cyclization reactions, often proceeding through radical or ionic intermediates to form various heterocyclic structures. The specific outcome of such reactions would be highly dependent on the molecular geometry and the presence of suitable internal nucleophiles or radical acceptors within the molecule.

Furthermore, N-haloamides are precursors in several classical rearrangement reactions, which could theoretically be pathways for this compound. These include:

Hofmann Rearrangement: This reaction typically involves the treatment of a primary amide with a halogen (like iodine) in the presence of a base to form an isocyanate intermediate, which can then be converted to a primary amine with one fewer carbon atom. For this compound, this would conceptually involve the migration of the formyl group. Hypervalent iodine reagents have been used to catalyze Hofmann-type rearrangements. acs.org

Curtius Rearrangement: While the classical Curtius rearrangement involves an acyl azide, related transformations can be achieved from amides under oxidative conditions that generate N-halo amide intermediates. rsc.org This pathway also proceeds through an isocyanate intermediate. chemistrysteps.comlibretexts.orgwikipedia.org

Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgyoutube.com While not a direct reaction of an N-iodoformamide, it represents another pathway for amide-to-isocyanate conversion that is mechanistically related to the Hofmann rearrangement.

It is important to reiterate that the occurrence of these rearrangements for this compound is speculative and would depend on the specific reaction conditions and the relative stability of the starting material and intermediates.

Catalytic Applications in Organic Synthesis

There is no available literature describing the use of this compound as a catalyst or a substrate in catalytic reactions. However, the reactivity of related N-iodo compounds in various catalytic systems offers some insight into its potential, albeit hypothetical, applications.

Metal-Catalyzed Coupling Reactions

N-iodo compounds can participate in metal-catalyzed cross-coupling reactions, although less commonly than their C-iodo counterparts. Palladium and copper catalysts are often employed for the formation of C-N bonds. In a hypothetical scenario, the N-I bond in this compound could potentially undergo oxidative addition to a low-valent metal center, initiating a catalytic cycle for coupling with a suitable partner. The success of such a reaction would be contingent on the reactivity of the N-I bond and the stability of the resulting metal-amide intermediates.

Organocatalytic Transformations

The field of organocatalysis has seen the use of hypervalent iodine compounds as catalysts for various transformations. While this compound is not a hypervalent iodine species, its N-I bond could potentially interact with certain organocatalysts. For instance, a Lewis base organocatalyst might activate the N-I bond, enhancing its electrophilicity for subsequent reactions. Conversely, it could act as a source of electrophilic iodine in reactions catalyzed by other species. Without experimental data, any proposed role in organocatalytic transformations remains conjectural.

Photoredox-Mediated Reactions

Photoredox catalysis is a powerful tool for the generation of radicals under mild conditions. The N-I bond, being relatively weak, could be susceptible to cleavage upon single-electron transfer in a photoredox cycle. This would generate a formamidyl radical and an iodine radical. The formamidyl radical could then engage in various downstream reactions, such as addition to alkenes or arenes, hydrogen atom transfer, or cyclization, depending on the substrate and reaction conditions. The feasibility of such photoredox-mediated reactions involving this compound has not been reported.

Stability Studies and Degradation Pathways

No specific studies on the stability or degradation of this compound have been found in the scientific literature. However, general chemical principles allow for some predictions regarding its likely instability.

N-haloamides are generally considered to be reactive compounds. The stability of the N-I bond is expected to be relatively low, making the compound sensitive to heat, light, and moisture.

Potential degradation pathways could include:

Thermal Decomposition: Heating could lead to homolytic cleavage of the N-I bond, generating radical species. The thermal stability of related hypervalent iodine compounds has been studied, with decomposition temperatures varying widely based on structure. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.orgnih.gov

Photochemical Decomposition: As mentioned in the context of photoredox catalysis, the N-I bond is likely susceptible to cleavage upon exposure to light, particularly UV radiation. Studies on iodoform (B1672029) have shown it undergoes photolysis to form radical intermediates. ibs.re.kr

The following table provides a summary of the potential, though unconfirmed, reactivity of this compound based on the behavior of related compounds.

| Reaction Type | Potential Reactivity |

| Intramolecular Cyclization | Could potentially form heterocyclic structures via radical or ionic pathways. |

| Rearrangement | May undergo Hofmann, Curtius, or Lossen-type rearrangements to form an isocyanate intermediate. |

| Metal-Catalyzed Coupling | The N-I bond could potentially participate in cross-coupling reactions, though this is not a common transformation for N-iodo compounds. |

| Organocatalytic Transformations | Might be activated by certain organocatalysts or serve as an iodine source. |

| Photoredox-Mediated Reactions | The N-I bond is a likely site for radical generation under photoredox conditions. |

| Stability/Degradation | Expected to be unstable, sensitive to heat, light, and moisture, with potential degradation via thermal decomposition, photolysis, and hydrolysis. |

Potential Applications of N Formyl N Iodoformamide in Advanced Organic Synthesis

Utility as a Formylating Agent in Diverse Substrate Systems

The N-formyl group is a crucial functional group in organic synthesis, serving as a protective group for amines and as a key structural motif in many pharmaceuticals and natural products. mdpi.com Reagents capable of transferring a formyl group (CHO) are known as formylating agents. Structurally, N-Formyl-N-iodoformamide possesses an N-formyl moiety, suggesting its potential utility as a formylating agent.

By analogy with other N-acyl compounds like N-formyl imides, this compound could be expected to transfer its formyl group to various nucleophiles, particularly primary and secondary amines, to produce N-formamides. rsc.org The reactivity would likely be influenced by the N-iodo group. The electron-withdrawing nature of the iodine atom could enhance the electrophilicity of the formyl carbon, potentially making the compound a more reactive formylating agent compared to simple formamides. The process would involve the nucleophilic attack of an amine on the formyl carbonyl carbon, followed by the departure of a leaving group derived from the iodoformamide core. This type of transformation is fundamental in organic chemistry, with numerous methods developed for the N-formylation of amines using reagents ranging from formic acid to carbon dioxide. mdpi.comnih.gov

The proposed utility of this compound as a formylating agent is summarized in the table below, drawing parallels with established reagents.

| Reagent Class | Example(s) | Typical Conditions | Substrate Scope |

| Proposed | This compound | Hypothetically mild, base or acid-catalyzed | Amines, Alcohols |

| Acetic Formic Anhydride (AFA) | In-situ from formic acid & acetic anhydride | Low temperature (-20 °C) | Primary & Secondary Amines nih.gov |

| N-Formyl Imides | N-Formyl Saccharin, N-Formyl Phthalimide | Often metal- and oxidant-free | Amines rsc.org |

| Formic Acid with Coupling Agents | DCC, HBTU | Solid-phase or solution-phase | N-terminus of peptides nih.govresearchgate.net |

Application as an N-Iodinating Reagent for Selective Functionalization

The N-I bond in N-iodo amides and N-iodo imides is polarized, rendering the iodine atom electrophilic ("I+"). This allows such compounds to function as effective iodinating reagents for a variety of substrates. journals.co.zaresearchgate.net Prominent examples of this class of reagents include N-Iodosuccinimide (NIS) and 1,3-Diiodo-5,5-dimethylhydantoin (DIH), which are widely used for the iodination of alkenes, alkynes, and electron-rich aromatic systems. organic-chemistry.orgtcichemicals.comacs.org

Following this principle, this compound could serve as a valuable N-iodinating reagent. The presence of two electron-withdrawing carbonyl groups flanking the nitrogen atom would be expected to increase the polarization of the N-I bond, enhancing the electrophilicity of the iodine. This could allow for the iodination of a broad range of nucleophiles under mild conditions. journals.co.za Research on other N-iodoamides has demonstrated that electron-withdrawing groups on the amide moiety increase the rate of aromatic iodination. journals.co.za This suggests that this compound could be a highly reactive source of electrophilic iodine. This reactivity could be harnessed for the synthesis of iodo-heterocycles, vinyl iodides, and aryl iodides, which are versatile intermediates in cross-coupling reactions. organic-chemistry.org

| Reagent | Key Features | Typical Applications |

| This compound (Proposed) | Potentially highly reactive due to two carbonyls; solid and stable. | Iodination of aromatics, alkenes, alkynes; Iodocyclization. |

| N-Iodosuccinimide (NIS) | Commercially available, widely used, moderately reactive. | Electrophilic iodination, activation of glycosyl donors. organic-chemistry.orgacs.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Higher reactivity and selectivity than NIS in some cases. tcichemicals.com | Iodination of deactivated aromatic compounds. tcichemicals.com |

| Molecular Iodine (I₂) | Requires an oxidizing agent for electrophilic reactions. | Used in iodolactonization and other cyclizations. rsc.org |

Precursor for the Synthesis of Novel N-Functionalized Compounds

The dual functionality of this compound makes it a potentially versatile building block for constructing more complex molecules.

N-formylation is a key step in peptide synthesis, often used to protect the N-terminus of amino acids or to create biologically active N-formylated peptides. nih.govacs.orgnih.gov this compound could serve as a unique reagent in this context. It could be used to introduce a formyl group onto a peptide chain. chemistryviews.org

Furthermore, the N-I bond could be leveraged for further functionalization. In a novel approach to amide bond formation, an N-halo amine can be used to activate a nucleophilic amine partner in a reaction with reversed polarity (umpolung). nih.gov It is conceivable that this compound could participate in similar transformations, where the iodine is first transferred to an amine, which then reacts with a suitable carbon-based nucleophile to form a new amide or peptide-like linkage. This could provide a new route to non-natural amino acids or peptidomimetics, which are molecules that mimic the structure and function of peptides.

Heterocyclic compounds are a cornerstone of medicinal chemistry. The synthesis of these ring systems often relies on cyclization reactions. Iodine-mediated electrophilic cyclization is a powerful strategy for constructing a variety of oxygen, nitrogen, and sulfur-containing heterocycles. rsc.org In these reactions, an electrophilic iodine source, such as I₂, NIS, or a hypervalent iodine reagent, activates a double or triple bond towards intramolecular attack by a tethered nucleophile. chim.it

This compound could be an excellent reagent for promoting such cyclizations. It could act as the source of electrophilic iodine to initiate the cascade. Alternatively, the entire molecule could be incorporated into a substrate and later undergo a cyclization reaction where the formamide (B127407) nitrogen acts as the nucleophile and the iodine acts as a leaving group or participates in a radical or transition-metal-catalyzed ring-closing reaction. This dual role as both a reagent and a potential building block makes it an intriguing target for synthetic exploration.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating libraries of peptide-like molecules and other complex structures. mdpi.comrsc.org

The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The carboxylic acid component can sometimes be replaced by isosteres. acs.org It is plausible that this compound or its derivatives could be integrated into MCRs in several ways:

As a Carboxylic Acid Surrogate: While unconventional, the amide could potentially act as an acidic component under certain catalytic conditions, similar to how enols or N-hydroxyimides have been used in Ugi-type reactions. mdpi.comacs.org

As a Bifunctional Component: The molecule could be used in a sequential MCR strategy. An initial Ugi or Passerini reaction could generate a product containing a reactive site (e.g., an alkyne or alkene). researchgate.net The N-iodo functionality from this compound could then be used in a subsequent step to trigger an intramolecular cyclization onto this site, rapidly building molecular complexity.

As an Amine Component: If the formyl group were to be cleaved in situ, the resulting iodo-substituted formamide anion could potentially act as the amine component in an Ugi reaction, leading to novel, highly functionalized peptidomimetic structures.

The potential to integrate a formylating, iodinating, and amide-based building block into a one-pot MCR sequence represents a sophisticated approach to diversity-oriented synthesis.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Atom-Economical Synthetic Methodologies

The first and most critical challenge is the development of a viable synthetic route to N-Formyl-N-iodoformamide. Future research would need to focus on designing a synthesis that is not only efficient but also adheres to the principles of green chemistry. Key considerations would include:

Starting Material Selection: Identifying readily available and non-toxic precursors.

Reaction Conditions: Employing mild reaction conditions to minimize energy consumption and prevent decomposition of the potentially sensitive N-iodo bond.

Atom Economy: Designing a reaction pathway that maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

A potential synthetic strategy might involve the direct formylation of a hypothetical N-iodoformamide precursor or a multi-step sequence involving the introduction of the iodine and formyl groups onto a suitable nitrogen-containing scaffold.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

Once synthesized, a primary research goal would be to understand the fundamental reactivity of this compound. The presence of both a formyl group and a reactive N-iodo bond suggests a rich and potentially unique chemical behavior. Key areas of investigation would include:

Reactivity of the N-Iodo Bond: Investigating its potential as an iodinating agent, an oxidant, or a precursor for radical or cationic intermediates.

Influence of the Formyl Group: Determining how the electron-withdrawing nature of the formyl group modulates the reactivity of the N-iodo bond.

Mechanistic Studies: Employing computational and experimental techniques to elucidate the mechanisms of its reactions, providing a deeper understanding of its chemical properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of this compound could make it a target for interdisciplinary research. Potential avenues for exploration at the intersection of organic chemistry and materials science include:

Polymer Chemistry: Investigating its potential as a monomer or a modifying agent for creating novel polymers with unique properties, such as enhanced thermal stability or flame retardancy, due to the presence of iodine.

Coordination Chemistry: Exploring its ability to act as a ligand for metal centers, potentially leading to the development of new catalysts or functional materials.

Rational Design and Synthesis of this compound Derivatives for Enhanced Properties

Following the initial synthesis and characterization, the rational design and synthesis of derivatives would be a logical next step. By systematically modifying the molecular structure, researchers could aim to:

Tune Reactivity: Altering the electronic and steric properties of the molecule to fine-tune its reactivity for specific applications.

Enhance Stability: Introducing functional groups that improve the compound's thermal and chemical stability.

Introduce New Functionalities: Incorporating other functional groups to impart new properties, such as solubility in specific solvents or the ability to participate in other chemical transformations.

Addressing Scalability and Practicality in Synthetic Processes

For any new compound to have a significant impact, its synthesis must be scalable and practical. A crucial long-term research direction would be to transition the initial laboratory-scale synthesis to a process that is:

Scalable: Capable of producing larger quantities of the compound safely and efficiently.

Cost-Effective: Utilizing inexpensive starting materials and reagents to make the compound economically viable.

Safe: Identifying and mitigating any potential hazards associated with the synthesis and handling of the compound and its intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.